molecular formula C14H14N4O2 B6226064 N,N'-bis[(pyridin-2-yl)methyl]ethanediamide CAS No. 2758-86-3

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide

Cat. No. B6226064
CAS RN: 2758-86-3
M. Wt: 270.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide (N,N-BPE) is an organic compound that has been gaining attention for its potential applications in scientific research. N,N-BPE is a colorless solid with a molecular weight of 242.3 g/mol and a melting point of 155-156°C. It is a derivative of pyridine and is composed of two pyridine rings linked by an ethylenediamine bridge. N,N-BPE has been studied extensively for its diverse range of biological activities, including its potential as a therapeutic agent, its ability to modulate cell signaling pathways, and its use as a biochemical reagent.

Scientific Research Applications

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide has been studied for its potential applications in scientific research, including its use as a therapeutic agent, its ability to modulate cell signaling pathways, and its use as a biochemical reagent. It has been shown to have anti-inflammatory properties and to be able to modulate the activity of several enzymes, including protein kinase C, cyclooxygenase-2, and phospholipase A2. Additionally, it has been used as a fluorescent probe for the detection of metals, as a fluorescent label for the detection of proteins and other biomolecules, and as a reagent for the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of N,N'-bis[(pyridin-2-yl)methyl]ethanediamide is not yet fully understood. However, it is believed to act by modulating cell signaling pathways, particularly those involving protein kinase C, cyclooxygenase-2, and phospholipase A2. Additionally, it has been shown to have anti-inflammatory properties, likely due to its ability to inhibit the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
N,N'-bis[(pyridin-2-yl)methyl]ethanediamide has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to modulate the activity of several enzymes, including protein kinase C, cyclooxygenase-2, and phospholipase A2. Additionally, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide has several advantages for use in laboratory experiments. It is relatively inexpensive, has a high yield in synthesis reactions, and can be used as a fluorescent probe for the detection of metals, proteins, and other biomolecules. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. However, it is important to note that N,N'-bis[(pyridin-2-yl)methyl]ethanediamide can be toxic in high concentrations, and so care must be taken when handling and storing the compound.

Future Directions

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide has potential applications in a variety of fields, including therapeutics, biochemistry, and drug discovery. Specifically, future research could focus on developing new synthesis methods for the compound, exploring its potential as a therapeutic agent, and investigating its ability to modulate cell signaling pathways. Additionally, further research could explore its potential applications in the detection of metals, proteins, and other biomolecules, as well as its potential use as a reagent for the synthesis of other organic compounds. Finally, it could be used to further investigate its biochemical and physiological effects, such as its anti-inflammatory, antioxidant, and anti-cancer properties.

Synthesis Methods

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide can be synthesized by the condensation reaction of 2-methylpyridine and ethylenediamine in the presence of an acid catalyst. The reaction proceeds in two steps: first, the 2-methylpyridine is protonated to form the corresponding pyridinium salt, which then reacts with ethylenediamine to form the desired product. The reaction can be carried out in either aqueous or organic solvents, and yields of up to 95% have been reported.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N'-bis[(pyridin-2-yl)methyl]ethanediamide involves the reaction of ethylenediamine with 2-pyridinecarboxaldehyde to form N,N'-bis(2-pyridylmethyl)ethanediamine, which is then reacted with acetic anhydride to form N,N'-bis[(pyridin-2-yl)methyl]ethanediamide.", "Starting Materials": [ "Ethylenediamine", "2-pyridinecarboxaldehyde", "Acetic anhydride" ], "Reaction": [ "Step 1: Ethylenediamine is reacted with 2-pyridinecarboxaldehyde in ethanol to form N,N'-bis(2-pyridylmethyl)ethanediamine.", "Step 2: N,N'-bis(2-pyridylmethyl)ethanediamine is then reacted with acetic anhydride in the presence of pyridine and triethylamine to form N,N'-bis[(pyridin-2-yl)methyl]ethanediamide.", "Step 3: The product is purified by recrystallization from ethanol." ] }

CAS RN

2758-86-3

Product Name

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide

Molecular Formula

C14H14N4O2

Molecular Weight

270.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.